molecular formula C17H11ClFN5O B1663697 EGFR/ErbB-2/ErbB-4 Inhibitor CAS No. 881001-19-0

EGFR/ErbB-2/ErbB-4 Inhibitor

Cat. No. B1663697
CAS RN: 881001-19-0
M. Wt: 355.8 g/mol
InChI Key: DLPSDPPZXRJQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The EGFR/ErbB-2/ErbB-4 Inhibitor, also referenced under CAS 881001-19-0, controls the biological activity of EGFR/ErbB-2/ErbB-4 . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .


Synthesis Analysis

Globally approved EGFR inhibitors have been synthesized as a valid strategy in cancer therapy . Since the FDA approval of the first EGFR-TKI, erlotinib, great efforts have been devoted to the discovery of new potent inhibitors .


Molecular Structure Analysis

The EGFR/ErbB-2/ErbB-4 Inhibitor has a molecular structure that allows it to act as a potent and irreversible inhibitor of erbB activities . It targets the ATP-binding site .


Chemical Reactions Analysis

The inhibitory activities of allosteric inhibitors EAI045 and BDTX189 against human ErbB kinases were measured using a luminescent kinase assay protocol .


Physical And Chemical Properties Analysis

The EGFR/ErbB-2/ErbB-4 Inhibitor has the following physical and chemical properties: it has 6 Hydrogen bond acceptors, 2 Hydrogen bond donors, 4 Rotatable bonds, a Topological polar surface area of 79.8, a Molecular weight of 355.06, and an XLogP of 3.41 .

Scientific Research Applications

Cancer Therapy

HDS 029: is a potent inhibitor of the tyrosine kinase domains of EGFR, ErbB-2, and ErbB-4 . These receptors are implicated in the progression of various cancers, making HDS 029 a promising candidate for cancer therapy. Its dual inhibition of EGFR and ErbB-2 is particularly beneficial for treating malignancies where these receptors are overexpressed, such as breast, lung, and pancreatic cancers .

Targeted Drug Development

The compound’s ability to selectively inhibit multiple receptor tyrosine kinases has made it a valuable tool in the development of targeted drugs . By understanding its interactions with these receptors, researchers can design new inhibitors that are more effective and have fewer side effects.

Understanding Cancer Pathways

Research involving HDS 029 helps in elucidating the complex signaling pathways involved in cancer. By studying how the compound affects the autophosphorylation of EGFR and ErbB-2, scientists can gain insights into the molecular mechanisms that drive tumor growth and metastasis .

Predictive Biomarker Research

HDS 029’s effectiveness against certain cancer cell lines makes it a useful agent in the search for predictive biomarkers. Researchers can use it to identify which cancers are most likely to respond to EGFR/ErbB-2 inhibition, leading to more personalized treatment strategies .

Resistance Mechanism Studies

The emergence of resistance to EGFR inhibitors is a significant challenge in cancer therapy. HDS 029 can be used to study resistance mechanisms, such as secondary mutations in the EGFR gene, helping to develop next-generation inhibitors that can overcome resistance .

Combination Therapy Research

HDS 029 may be used in combination with other therapeutic agents to enhance cancer treatment efficacy. Studies can explore how it works in synergy with chemotherapy, radiation, or other targeted therapies to improve patient outcomes .

Mechanism of Action

Target of Action

HDS 029, also known as EGFR/ErbB-2/ErbB-4 Inhibitor, is a potent inhibitor of the ErbB receptor family . The primary targets of HDS 029 are EGFR (ErbB1), ErbB-4 (ErbB4), and Neu (ErbB2). These receptors play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .

Mode of Action

HDS 029 interacts with its targets by inhibiting the autophosphorylation of these receptors . Specifically, it inhibits EGF-induced EGFR (erbB1) autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .

Biochemical Pathways

The inhibition of the ErbB receptor family by HDS 029 affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting the autophosphorylation of the ErbB receptors, HDS 029 can disrupt these pathways and their downstream effects .

Pharmacokinetics

It is soluble to 25 mm in dmso , which suggests that it may have good bioavailability

Result of Action

The result of HDS 029’s action is the inhibition of cell growth and survival pathways. This is achieved through the inhibition of the autophosphorylation of the ErbB receptors . This can lead to the suppression of tumor growth in cancer cells, such as the MDA-MB-453 human breast carcinoma cells .

Action Environment

The action of HDS 029 can be influenced by various environmental factors. For instance, the stability of the compound could be affected by temperature, as it is recommended to store the compound at -20°C . Additionally, the efficacy of HDS 029 could be influenced by the presence of other compounds or conditions in the cellular environment.

Safety and Hazards

EGFR-TKIs are associated with significant and disabling undesirable effects that adversely impact on quality of life and compliance. These effects include dermatological reactions, diarrhoea, hepatotoxicity, stomatitis, interstitial lung disease and ocular toxicity . The Material Safety Data Sheet (MSDS) for the EGFR/ErbB-2/ErbB-4 Inhibitor can be found on the Merck website .

Future Directions

The field is continuing to evolve, and locally approved prescribing information as well as guidelines and consensus statements from expert groups and societies should be consulted before initiating treatment with these agents and for evaluating and managing adverse effects associated with their use .

properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPSDPPZXRJQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468712
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EGFR/ErbB-2/ErbB-4 Inhibitor

CAS RN

881001-19-0
Record name HDS-029
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EGFR/ErbB-2/ErbB-4 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HDS-029
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 2
Reactant of Route 2
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 3
Reactant of Route 3
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 4
Reactant of Route 4
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 5
Reactant of Route 5
EGFR/ErbB-2/ErbB-4 Inhibitor
Reactant of Route 6
Reactant of Route 6
EGFR/ErbB-2/ErbB-4 Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.